molecular formula C19H21ClO4 B13000603 Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate CAS No. 1706457-95-5

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13000603
CAS No.: 1706457-95-5
M. Wt: 348.8 g/mol
InChI Key: ACLKXGPMQTTXFJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is a halogenated benzoate ester characterized by a complex substitution pattern on its aromatic ring. The compound features:

  • 5-ethoxy group: Improves solubility in organic solvents and may influence metabolic stability.
  • 4-((2-methylbenzyl)oxy) group: Introduces steric bulk and lipophilicity, affecting binding interactions.

This structural combination positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .

Properties

CAS No.

1706457-95-5

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C19H21ClO4/c1-4-22-17-11-15(19(21)23-5-2)10-16(20)18(17)24-12-14-9-7-6-8-13(14)3/h6-11H,4-5,12H2,1-3H3

InChI Key

ACLKXGPMQTTXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Esterification: The initial step involves the esterification of 3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the esterified product with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Halogen Variations

  • Chlorine vs.
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) show enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

Alkoxy and Benzyloxy Groups

  • Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound) improve lipophilicity compared to methoxy, enhancing tissue penetration but reducing aqueous solubility .
  • 2-Methylbenzyl vs.

Heterocyclic Moieties

Compounds with thiazole rings (e.g., ) demonstrate marked antibacterial and antitumor activity due to the heterocycle’s ability to engage in hydrogen bonding and π-π stacking.

Biological Activity

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate, with the CAS number 1706457-95-5, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its molecular formula is C19H21ClO4C_{19}H_{21}ClO_{4}, and it has a molecular weight of approximately 348.82 g/mol . This article delves into its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, while providing a comprehensive overview of research findings and case studies.

Chemical Structure and Properties

The compound features a benzoate structure with ethoxy and chloro substituents, as well as a 2-methylbenzyl ether moiety. This structural configuration may contribute to its biological activities by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mL

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study demonstrated that treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels in vitro, suggesting its potential role in modulating inflammatory responses .

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary findings indicate that the compound can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Reference
HeLa (Cervical cancer)10 - 20
MCF-7 (Breast cancer)15 - 25

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death, although further studies are required to elucidate the exact pathways involved.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate, and how can intermediates be purified?

  • Methodological Answer : A general synthesis strategy involves stepwise functionalization of the benzoate core. For example, etherification of hydroxyl groups using alkyl halides or Mitsunobu reactions under anhydrous conditions (THF, room temperature) is common. Purification typically employs column chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates . Ensure inert atmospheres (nitrogen/argon) to prevent hydrolysis of sensitive groups like esters or chlorides .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR: 1H^1H, 13C^{13}C), infrared spectroscopy (IR) for functional group verification (e.g., ester C=O stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity, HPLC with UV detection (≥98% by area) is recommended .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Despite variable hazard classifications (e.g., GHS Category 4 acute toxicity in some analogues ), assume standard precautions: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of fine particles. Store in sealed containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the chloro and ester groups, predicting sites susceptible to nucleophilic attack (e.g., para to the ethoxy group). Solvent effects (DMF, DMSO) should be incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoate derivatives?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial disk diffusion vs. MIC determination) to rule out false positives. For inconsistent cytotoxicity results, assess cell line specificity (e.g., HepG2 vs. MCF-7) and control for metabolic interference from esterase activity in media .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer : Replace the ethyl ester with a tert-butyl or benzyl group to resist hydrolysis. Introduce fluorine at the 2-methylbenzyl position to enhance lipophilicity and block cytochrome P450 oxidation. Validate stability via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer : Use forced degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS. Major degradation pathways include ester hydrolysis (detectable via benzoic acid derivatives) and ether cleavage (monitor 3-chloro-5-ethoxy-4-hydroxybenzoate). Quantify using external calibration curves .

Data-Driven Research Considerations

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variability may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallize from ethyl acetate/hexane (1:3) to obtain the most stable polymorph .

Q. What are best practices for scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Optimize stoichiometry using Design of Experiments (DoE) to minimize side products. Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification. Monitor exotherms in large-scale reactions to prevent thermal runaway .

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